N-(3-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide
Description
N-(3-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO4S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with cyclopropoxy and methoxy groups
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-15-10-6-3-8(12-17(2,13)14)7-11(10)16-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3 |
InChI Key |
VXPBOMHSVKEZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the sulfonamide group.
Substitution: New compounds with different functional groups replacing the methanesulfonamide group.
Scientific Research Applications
N-(3-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide
- N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide
- Methanesulfonamide derivatives
Comparison: N-(3-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
